N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide
Description
This compound is a synthetic small molecule characterized by a biphenyl carboxamide core linked to a substituted phenyl group. Key structural features include:
- A biphenyl-4-carboxamide backbone, which provides rigidity and hydrophobic interactions.
Properties
Molecular Formula |
C31H29N3O6 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C31H29N3O6/c1-19-10-15-24(32-31(37)34-30(36)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)33-29(35)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,33,35)(H2,32,34,36,37) |
InChI Key |
ACUYNCLZSUPUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the trimethoxybenzoyl group, the biphenyl structure, and the urea linkage. Common synthetic routes may include:
Formation of the Trimethoxybenzoyl Group: This step often involves the reaction of 3,4,5-trimethoxybenzoic acid with suitable reagents to form the benzoyl chloride, which can then react with an amine to form the desired benzoyl group.
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Formation of the Urea Linkage: The urea linkage is typically formed by reacting an isocyanate with an amine, resulting in the formation of the urea bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with various molecular targets and pathways. The trimethoxybenzoyl group is known to inhibit tubulin polymerization, which disrupts cell division and leads to cell death . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds reveals critical differences in substituents, target selectivity, and potency:
Key Comparative Insights
Ureido vs. Guanidino Linkages The query compound replaces the guanidino group in MRT-83 with a ureido group. Guanidino groups exhibit stronger basicity and hydrogen-bonding capacity, which may enhance binding to polar residues in Smo’s transmembrane domain . Ureido derivatives, while less basic, could improve metabolic stability or reduce off-target effects.
Trimethoxybenzoyl Pharmacophore
- Both the query compound and MRT-83 retain the 3,4,5-trimethoxybenzoyl group , a motif critical for hydrophobic interactions with Smo’s heptahelical bundle . In contrast, the BMX kinase inhibitor uses this group to target a distinct ATP-binding pocket in kinases, demonstrating its versatility .
Target Selectivity MRT-83 is a validated Smo antagonist with sub-nanomolar potency, whereas the query compound’s activity remains unconfirmed but structurally analogous . The BMX inhibitor highlights divergent targeting despite shared structural motifs, emphasizing the need for functional assays to resolve specificity.
Hypothetical Pharmacological Implications
- Reduced Potency? The ureido group’s weaker basicity may diminish Smo antagonism compared to MRT-83.
- Improved Solubility?
- Kinase Off-Target Effects? The trimethoxybenzoyl group raises the possibility of cross-reactivity with kinases like BMX, necessitating selectivity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
